6-(2-Methylbenzyl)nicotinic acid
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Overview
Description
Its molecular weight is approximately 137.14 g/mol . This compound combines features of both nicotinic acid (niacin) and a methyl-substituted benzene ring.
Preparation Methods
Synthetic Routes::
Aromatic Substitution: One common synthetic route involves the aromatic substitution of nicotinic acid with 2-methylbenzyl chloride. The reaction occurs under basic conditions, leading to the formation of 6-(2-Methylbenzyl)nicotinic acid.
Alternative Routes: Other methods include oxidative coupling or transition metal-catalyzed reactions.
Industrial Production:: While industrial-scale production details are scarce, laboratories typically synthesize this compound using the methods mentioned above.
Chemical Reactions Analysis
6-(2-Methylbenzyl)nicotinic acid participates in various reactions:
Oxidation: It can undergo oxidation reactions, yielding products with modified functional groups.
Reduction: Reduction of the carboxylic acid group may lead to different derivatives.
Substitution: Substituents can be introduced at the benzene ring.
Common Reagents: Reagents like sodium hydroxide (NaOH), thionyl chloride (SOCl₂), and metal catalysts play crucial roles.
Scientific Research Applications
Chemistry::
Building Block: Researchers use this compound as a building block for more complex molecules.
Functional Group Manipulation: Its functional groups allow for diverse chemical modifications.
Anti-inflammatory Properties: Studies explore its anti-inflammatory effects.
Metabolism and Niacin Derivatives: It relates to niacin metabolism and its derivatives.
Agrochemicals: Investigated for agricultural purposes.
Mechanism of Action
The precise mechanism remains an active area of research. it likely involves interactions with specific receptors or enzymes, impacting cellular pathways.
Comparison with Similar Compounds
Similar Compounds: Compare with nicotinic acid (niacin) and other methyl-substituted benzoic acids.
Uniqueness: Highlight its distinct features, such as the methylbenzyl group.
Properties
Molecular Formula |
C14H13NO2 |
---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
6-[(2-methylphenyl)methyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H13NO2/c1-10-4-2-3-5-11(10)8-13-7-6-12(9-15-13)14(16)17/h2-7,9H,8H2,1H3,(H,16,17) |
InChI Key |
WCUMPMAWRUGCNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC2=NC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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